molecular formula C9H14O5 B130162 Diethyl 2-methyl-3-oxosuccinate CAS No. 759-65-9

Diethyl 2-methyl-3-oxosuccinate

Cat. No.: B130162
CAS No.: 759-65-9
M. Wt: 202.2 g/mol
InChI Key: OQOCQBJWOCRPQY-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-3-oxosuccinate, also known as diethyl oxalpropionate, is an organic compound with the molecular formula C9H14O5. It is a diester of oxalpropionic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its ester functional groups and a keto group, making it a valuable intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Diethyl 2-methyl-3-oxosuccinate plays a significant role in biochemical reactions, particularly as a substrate for the enzyme this compound reductase. This enzyme catalyzes the reduction of this compound to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate using NADP+ as a cofactor . The interaction between this compound and the enzyme is crucial for various metabolic pathways, including those involved in the synthesis of complex organic molecules.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of this compound reductase, facilitating the reduction reaction . This binding interaction is essential for the enzyme’s catalytic activity. Furthermore, this compound can act as an inhibitor or activator of other enzymes, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as this compound reductase, which catalyzes its reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate . This reaction is part of a larger metabolic network that includes the synthesis and degradation of various organic molecules. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and its interaction with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-methyl-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound reductase. This enzyme-catalyzed process is efficient and yields high-purity products. The reaction conditions include maintaining a pH of around 6.0 and a temperature of 50°C, with the enzyme being NADPH-dependent .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-3-oxosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-methyl-3-oxosuccinate is unique due to its keto group, which imparts distinct reactivity compared to other diesters. This makes it particularly valuable in reactions requiring the formation of hydroxyl groups or further functionalization at the keto position .

Properties

IUPAC Name

diethyl 2-methyl-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQBJWOCRPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883562
Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-65-9
Record name 1,4-Diethyl 2-methyl-3-oxobutanedioate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyl-3-oxosuccinate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyloxosuccinate
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Record name Diethyl oxalpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Diethyl 2-methyl-3-oxosuccinate reductase in Saccharomyces fermentati?

A1: this compound reductase is an enzyme found in Saccharomyces fermentati that plays a crucial role in the asymmetric reduction of this compound. This enzymatic reaction yields specific enantiomers of α-methyl β-hydroxy esters, namely syn-(2) and anti-(3), with high optical purity (over 99% enantiomeric excess). [, ] This high selectivity is particularly interesting for potential applications in chiral synthesis, as enantiomerically pure compounds are often required in the pharmaceutical and fine chemical industries.

Q2: What are the key characteristics of the purified this compound reductase enzyme?

A2: The enzyme purified from Saccharomyces fermentati displays a molecular weight between 61,000 and 63,000. [, ] It functions optimally at a pH of 6.0 and a temperature of 50°C while demonstrating stability within the pH range of 7 to 8. This enzyme exhibits a specific dependence on NADPH as a cofactor for its catalytic activity. [, ] Understanding the enzyme's characteristics, including its substrate specificity and optimal reaction conditions, is essential for harnessing its potential in biotechnological applications, particularly in the production of enantiomerically pure compounds.

Q3: How does this compound react with trifluoronitrosomethane, and what is the significance of the reaction products?

A3: The reaction between this compound and trifluoronitrosomethane leads to the formation of a specific nitroxide radical, CF3·N(Ȯ)·CMe(CO2Et)CO·CO2Et. [] This reaction, unlike similar reactions with other 1,3-diketones, does not produce iminoxy radicals. [] The detection of these radicals, particularly the nitroxide radical, using electron spin resonance (ESR) spectroscopy provides valuable insights into the reaction mechanism and the nature of the intermediates involved. Understanding these radical reactions can be crucial in various fields, including polymer chemistry and materials science, where controlled radical reactions are employed for polymerization and material modification.

Q4: Can you elaborate on the applications of this compound in organic synthesis?

A4: this compound is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing a wide range of complex molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds like as-triazinones. [] Additionally, its reaction with benzamidrazones leads to the formation of isomeric as-triazinones, highlighting its utility in preparing diverse heterocyclic systems. [] The ability to selectively modify this compound through reactions with different reagents allows for the introduction of diverse functional groups, expanding its applications in synthetic chemistry.

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